molecular formula C11H9NO2 B1308637 4-methylquinoline-6-carboxylic Acid CAS No. 7101-68-0

4-methylquinoline-6-carboxylic Acid

Cat. No. B1308637
CAS RN: 7101-68-0
M. Wt: 187.19 g/mol
InChI Key: CPOLAGTVBYOMKS-UHFFFAOYSA-N
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Description

4-Methylquinoline-6-carboxylic acid is a compound that belongs to the class of quinoline carboxylic acids. While the provided papers do not directly discuss 4-methylquinoline-6-carboxylic acid, they do provide insights into the synthesis, structure, and properties of closely related quinoline derivatives, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions that can include the Pictet-Spengler reaction, Friedländer condensation, and various cyclization strategies. For instance, the synthesis of 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid is achieved through a Pictet-Spengler reaction followed by catalytic dehalogenation . Similarly, the synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives is performed via a one-pot reaction under ultrasound irradiation conditions . These methods could potentially be adapted for the synthesis of 4-methylquinoline-6-carboxylic acid by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often confirmed using spectroscopic methods and, in some cases, X-ray crystallography. For example, the structure of methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate was established by X-ray structural analysis . These techniques could be used to determine the molecular structure of 4-methylquinoline-6-carboxylic acid, ensuring the correct placement of the methyl and carboxylic acid functional groups on the quinoline ring.

Chemical Reactions Analysis

Quinoline derivatives can participate in various chemical reactions, including substitutions and condensation reactions, to yield a wide array of products. The papers describe the synthesis of quinoline derivatives with different substituents, indicating the versatility of these compounds in chemical transformations . The reactivity of 4-methylquinoline-6-carboxylic acid would likely be influenced by the electron-donating methyl group and the electron-withdrawing carboxylic acid group, affecting its participation in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and biological activity, are influenced by their molecular structure. For instance, the antibacterial activity of certain quinoline carboxylic acids is highlighted, with some compounds showing potent activity against both gram-positive and gram-negative bacteria . The presence of different substituents can significantly impact these properties. The physical and chemical properties of 4-methylquinoline-6-carboxylic acid would need to be empirically determined, but it is reasonable to expect that it would exhibit properties characteristic of quinoline derivatives, potentially including biological activity.

Scientific Research Applications

Quinolines have a variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry . They are synthesized using alternative reaction methods such as microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .

In a specific study, a new series of [2,3’-biquinoline]-4-carboxylic acid and quinoline-3-carbaldehyde analogs were synthesized . These compounds were screened for their antibacterial activity against four bacterial strains using disc diffusion methods . The findings of the study revealed that seven of synthetic compounds possess good antibacterial activity compared to ciprofloxacin which was used as a positive control in the experiment . The radical scavenging property of these compounds was evaluated using DPPH radical assay where compounds 9 and 20 showed the strongest activity with IC50 values of 1.25 and 1.75 μg/mL, respectively .

  • Synthetic Organic Chemistry and Industrial Chemistry

    • Quinoline derivatives have a variety of applications in synthetic organic chemistry as well as in the field of industrial chemistry .
    • They can be synthesized using alternative reaction methods such as microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .
  • Medicinal Chemistry

    • Quinoline derivatives are known to possess various biological activities like anti-malarial, anti-bacterial, anti-fungal, anti-asthmatic, antihypertensive .
    • For example, a new series of [2,3’-biquinoline]-4-carboxylic acid and quinoline-3-carbaldehyde analogs were synthesized . These compounds were screened for their antibacterial activity against four bacterial strains using disc diffusion methods . The findings of the study revealed that seven of synthetic compounds possess good antibacterial activity compared to ciprofloxacin which was used as a positive control in the experiment .
  • Organic Synthesis

    • Carboxylic acids, like “4-methylquinoline-6-carboxylic Acid”, have applications in obtaining small molecules, macromolecules, synthetic or natural polymers .
    • They can also be used in the modification surface of nanoparticles metallic, modification surface of nanostructure such as carbon nanotubes and graphene, nanomaterials, medical field, pharmacy, etc .
    • Carboxylic acids can be natural and synthetic, can be extracted or synthesized, presented chemical structure highly polar, active in organic reactions, as substitution, elimination, oxidation, coupling, etc .
  • Pharmaceutical Chemistry

    • Quinoline and its analogues have been found to possess various biological activities like anti-malarial, anti-bacterial, anti-fungal, anti-asthmatic, antihypertensive .
    • For example, a wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .
  • Green and Clean Syntheses

    • In recent years there are greater societal expectations that chemists should produce greener and more sustainable chemical processes .
    • This includes synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .
  • Nanotechnology

    • Carboxylic acids can be used in the modification surface of nanoparticles metallic, modification surface of nanostructure such as carbon nanotubes and graphene, nanomaterials .
    • They can also be used in the medical field, pharmacy, etc . Carboxylic acids can be natural and synthetic, can be extracted or synthesized, presented chemical structure highly polar, active in organic reactions, as substitution, elimination, oxidation, coupling, etc .

Future Directions

Quinoline and its derivatives have a wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . Future research may focus on developing new synthesis methods that are more efficient and environmentally friendly .

properties

IUPAC Name

4-methylquinoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-7-4-5-12-10-3-2-8(11(13)14)6-9(7)10/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPOLAGTVBYOMKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00402787
Record name 4-methylquinoline-6-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methylquinoline-6-carboxylic Acid

CAS RN

7101-68-0
Record name 4-methylquinoline-6-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AP Shroff, H Jaleel, FM Miller - Journal of Pharmaceutical …, 1966 - Wiley Online Library
… A modified Doebner-Miller synthesis (1) on paminobenzoic acid with methyl vinyl ketone gave the expected 4-methylquinoline-6-carboxylic acid (I). Oxidation of the 4-methyl group …
Number of citations: 7 onlinelibrary.wiley.com
AA Tolmachev, DI Sheiko, YL Slominskii - Chemistry of Heterocyclic …, 1984 - Springer
… To 5 ml thionyl chloride, 0.01 ml 4-methylquinoline6-carboxylic acid was added in small … the hydrochloride of the chloride of 4-methylquinoline-6-carboxylic acid was added in portions. …
Number of citations: 1 link.springer.com

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